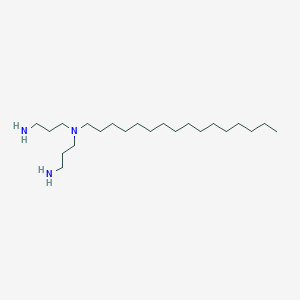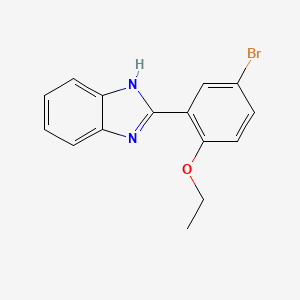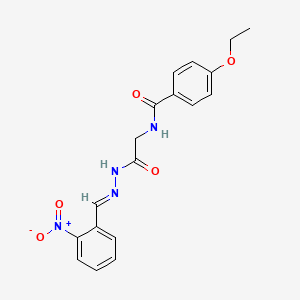![molecular formula C6H8N2O2 B12004860 Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate . This reaction provides the desired compound as mixtures of syn- and anti-diastereomers . The reaction conditions often include the use of solvents like ethanol and catalysts such as immobilized copper (II) catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The molecular docking studies suggest that the compound’s high activity is due to synergic interactions with hydrophobic pockets in the enzyme’s active site .
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-b]pyridine
Comparison: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it shows higher selectivity and potency in inhibiting specific enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2 |
Clave InChI |
PFNRLXIIUAPJTP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=O)CCN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12004806.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)


